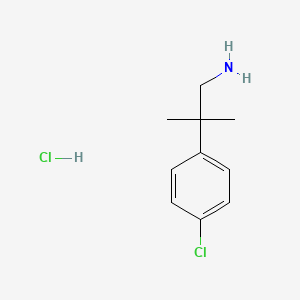
2-(4-Chlorophenyl)-2-methylpropylamine HCl
Descripción general
Descripción
The compound “2-(4-Chlorophenyl)-2-methylpropylamine HCl” is a type of organic compound known as an amine, which contains a nitrogen atom with a lone pair of electrons . The “2-(4-Chlorophenyl)” part indicates the presence of a chlorophenyl group at the second carbon atom in the propylamine chain .
Synthesis Analysis
While specific synthesis methods for “2-(4-Chlorophenyl)-2-methylpropylamine HCl” were not found, similar compounds are often synthesized through methods such as aminomethylation or reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chlorophenyl)-2-methylpropylamine HCl” would depend on its molecular structure. For example, similar compounds like chlorophenols are solids at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-(4-Chlorophenyl)-2-methylpropylamine HCl: has been studied for its potential as an antimicrobial agent. The presence of the chlorophenyl group is known to contribute to antimicrobial properties, which can be harnessed in the development of new medications to combat resistant strains of bacteria and fungi .
Anticancer Research
This compound is also being explored for its anticancer properties. Research indicates that derivatives of this compound may have applications in inhibiting the growth of cancer cells, particularly in the case of breast cancer cell lines. Molecular docking studies suggest that these compounds can bind effectively to cancer cell receptors, indicating potential for future drug development .
Antileishmanial Agents
The related compound, (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one , has shown promise as a chemotherapeutic agent for leishmaniasis, a neglected tropical disease. By synthesizing similar compounds with halogenated chalcones, researchers aim to develop better treatments for this disease, leveraging the antiparasitic properties of these molecules .
Antiviral Applications
Indole derivatives, which share a similar structural motif with 2-(4-Chlorophenyl)-2-methylpropylamine HCl , have demonstrated significant antiviral activities. These activities include inhibitory effects against influenza A and Coxsackie B4 virus. The compound’s structure could be modified to enhance these properties for use in antiviral drugs .
Anti-inflammatory Potential
Compounds with a chlorophenyl moiety have been associated with anti-inflammatory effects. This suggests that 2-(4-Chlorophenyl)-2-methylpropylamine HCl could be a candidate for the development of new anti-inflammatory medications, potentially offering relief for conditions characterized by inflammation .
Neurological Research
The structural similarity of 2-(4-Chlorophenyl)-2-methylpropylamine HCl to known neurotransmitters suggests potential applications in neurological research. It could be used to study neurotransmitter pathways or develop drugs that target neurological disorders, such as depression or anxiety .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives interact with their targets, leading to various changes that result in their broad-spectrum biological activities .
Biochemical Pathways
For example, the hexosamine biosynthetic pathway (HBP) has been identified as a modulator of cell growth and stability in prostate cancer cells .
Pharmacokinetics
A compound with a similar structure, 2-(4-chlorophenyl)quinolin-4-ylmethanol, has been reported to be orally bioavailable and readily penetrates the blood-brain barrier, suggesting favorable preclinical characteristics .
Result of Action
Similar compounds such as indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, the oxidation of brass in hydrochloric acid solution was inhibited by a novel heterocyclic compound .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-10(2,7-12)8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMRMCHVQOVZQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



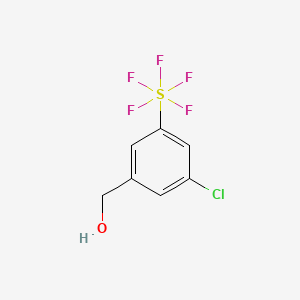
![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)
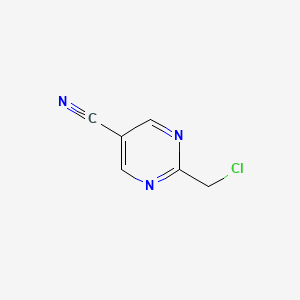
![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)
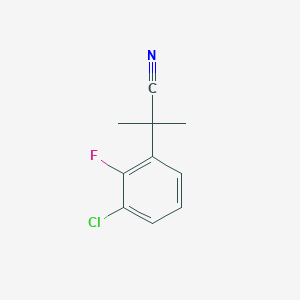

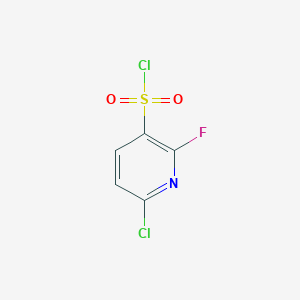
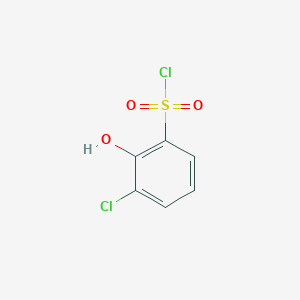
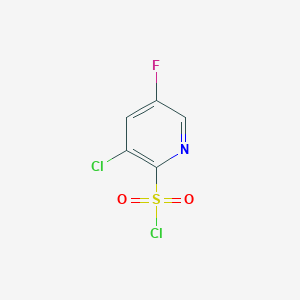



![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B1425970.png)
![1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1425972.png)